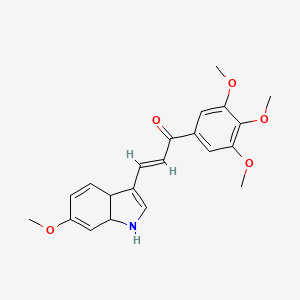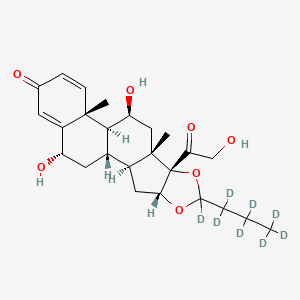
6alpha-Methyl Hydrocortisone-d4 21-Acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Compound 6 is a hypothetical chemical compound often used in academic and research settings to illustrate various chemical principles and reactions. It serves as a versatile model for studying synthetic routes, reaction mechanisms, and applications in different scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Compound 6 can be achieved through several methods, depending on the desired purity and yield. One common synthetic route involves the reaction of a primary alcohol with a halogenated compound under acidic conditions. For example, the reaction of ethanol with hydrogen chloride in the presence of zinc chloride as a catalyst can produce Compound 6.
Industrial Production Methods
In an industrial setting, Compound 6 can be produced using a continuous flow reactor to ensure consistent quality and high yield. The process typically involves the catalytic hydrogenation of an alkene in the presence of a metal catalyst such as palladium or platinum. The reaction is carried out under high pressure and temperature to maximize efficiency.
Chemical Reactions Analysis
Types of Reactions
Compound 6 undergoes various chemical reactions, including:
Oxidation: When exposed to strong oxidizing agents like potassium permanganate, Compound 6 can be oxidized to form a corresponding ketone or aldehyde.
Reduction: Using reducing agents such as lithium aluminum hydride, Compound 6 can be reduced to form a primary alcohol.
Substitution: In the presence of a nucleophile, Compound 6 can undergo nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Sodium hydroxide (NaOH) in aqueous solution.
Major Products Formed
Oxidation: Ketones or aldehydes.
Reduction: Primary alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Compound 6 has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study reaction mechanisms and kinetics.
Biology: Employed in biochemical assays to investigate enzyme activity and metabolic pathways.
Medicine: Serves as a precursor for the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Compound 6 involves its interaction with specific molecular targets, such as enzymes or receptors. For example, in a biochemical context, Compound 6 may act as a substrate for an enzyme, undergoing a catalytic transformation to produce a biologically active product. The pathways involved typically include binding to the active site of the enzyme, followed by a series of chemical transformations leading to the final product.
Comparison with Similar Compounds
Similar Compounds
Compound 7: Similar in structure but with an additional functional group, making it more reactive in certain conditions.
Compound 8: Shares a similar backbone but differs in the position of substituents, affecting its chemical properties.
Compound 9: A structural isomer of Compound 6, exhibiting different physical and chemical characteristics.
Uniqueness of Compound 6
Compound 6 is unique due to its balanced reactivity and stability, making it an ideal candidate for various chemical reactions and applications. Its versatility allows it to be used in multiple scientific disciplines, from basic research to industrial applications.
Properties
Molecular Formula |
C24H34O6 |
|---|---|
Molecular Weight |
422.5 g/mol |
IUPAC Name |
[2-oxo-2-[(6S,8S,9S,10R,11S,13S,14S,17R)-9,11,12,12-tetradeuterio-11,17-dihydroxy-6,10,13-trimethyl-3-oxo-1,2,6,7,8,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl]ethyl] acetate |
InChI |
InChI=1S/C24H34O6/c1-13-9-16-17-6-8-24(29,20(28)12-30-14(2)25)23(17,4)11-19(27)21(16)22(3)7-5-15(26)10-18(13)22/h10,13,16-17,19,21,27,29H,5-9,11-12H2,1-4H3/t13-,16-,17-,19-,21+,22-,23-,24-/m0/s1/i11D2,19D,21D |
InChI Key |
ZWEFPCOQVDIOJD-KWORZLISSA-N |
Isomeric SMILES |
[2H][C@]12[C@@H](C[C@@H](C3=CC(=O)CC[C@@]31C)C)[C@@H]4CC[C@@]([C@]4(C([C@]2([2H])O)([2H])[2H])C)(C(=O)COC(=O)C)O |
Canonical SMILES |
CC1CC2C3CCC(C3(CC(C2C4(C1=CC(=O)CC4)C)O)C)(C(=O)COC(=O)C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


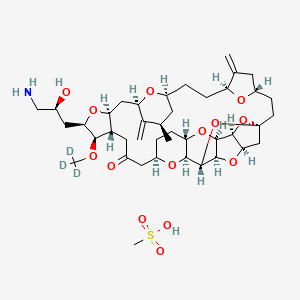
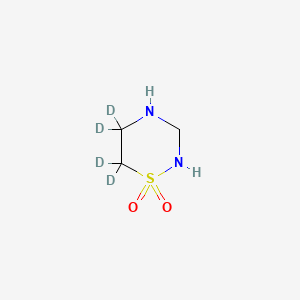
![[(2E,4E,6E,8E)-9-[3,3-dideuterio-6,6-dimethyl-2-(trideuteriomethyl)cyclohexen-1-yl]-3,7-dimethylnona-2,4,6,8-tetraenyl] octadecanoate](/img/structure/B12420682.png)
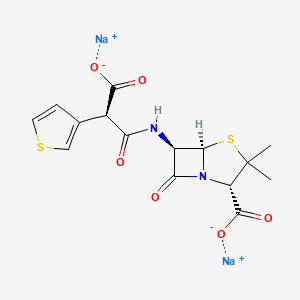

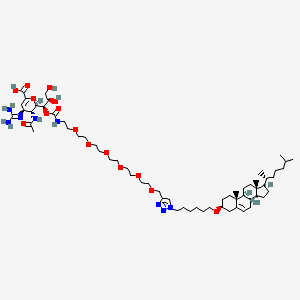
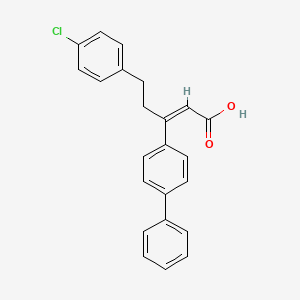

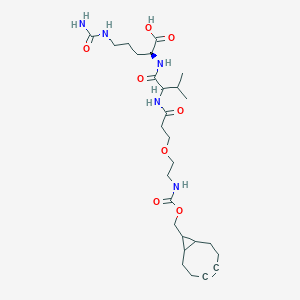
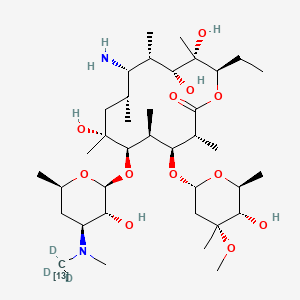
![2-(6-azaspiro[2.5]octan-6-yl)-4-(2-hydroxyethylsulfonylamino)-N-[6-[(2S)-2-methylmorpholin-4-yl]pyridin-2-yl]benzamide](/img/structure/B12420726.png)
